![molecular formula C16H13F2NO B4820770 N-(2,4-difluorophenyl)-2-methyl-3-phenylacrylamide](/img/structure/B4820770.png)
N-(2,4-difluorophenyl)-2-methyl-3-phenylacrylamide
Overview
Description
N-(2,4-difluorophenyl)-2-methyl-3-phenylacrylamide (DFPA) is a synthetic compound that has been widely used in scientific research due to its potential as a pharmacological tool. DFPA belongs to the class of acrylamide derivatives, which have shown promising results in the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of N-(2,4-difluorophenyl)-2-methyl-3-phenylacrylamide is still not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body, which are involved in the regulation of various physiological processes.
Biochemical and physiological effects:
N-(2,4-difluorophenyl)-2-methyl-3-phenylacrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, and to inhibit the growth of cancer cells. N-(2,4-difluorophenyl)-2-methyl-3-phenylacrylamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,4-difluorophenyl)-2-methyl-3-phenylacrylamide in lab experiments is its high potency and specificity. N-(2,4-difluorophenyl)-2-methyl-3-phenylacrylamide has been shown to be highly effective at low concentrations, and it has a high affinity for its target receptors. However, one of the limitations of using N-(2,4-difluorophenyl)-2-methyl-3-phenylacrylamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(2,4-difluorophenyl)-2-methyl-3-phenylacrylamide. One area of interest is the development of new analogs of N-(2,4-difluorophenyl)-2-methyl-3-phenylacrylamide, which may have improved pharmacological properties. Another area of interest is the investigation of N-(2,4-difluorophenyl)-2-methyl-3-phenylacrylamide as a potential therapeutic agent in the treatment of other diseases, such as multiple sclerosis and epilepsy. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,4-difluorophenyl)-2-methyl-3-phenylacrylamide, which may lead to the development of more effective treatments for various diseases.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-methyl-3-phenylacrylamide has been extensively studied for its potential as a pharmacological tool in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. N-(2,4-difluorophenyl)-2-methyl-3-phenylacrylamide has also been investigated for its potential as a therapeutic agent in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-2-methyl-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO/c1-11(9-12-5-3-2-4-6-12)16(20)19-15-8-7-13(17)10-14(15)18/h2-10H,1H3,(H,19,20)/b11-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZQZMNLBACJAN-PKNBQFBNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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